3-(2-Bromo-1-(2-fluorophenyl)ethoxy)tetrahydrofuran
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Overview
Description
3-(2-Bromo-1-(2-fluorophenyl)ethoxy)tetrahydrofuran is an organic compound with the molecular formula C12H14BrFO2 This compound is characterized by the presence of a bromine atom, a fluorophenyl group, and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-1-(2-fluorophenyl)ethoxy)tetrahydrofuran typically involves the reaction of 2-bromo-1-(2-fluorophenyl)ethanol with tetrahydrofuran under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-1-(2-fluorophenyl)ethoxy)tetrahydrofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(2-Bromo-1-(2-fluorophenyl)ethoxy)tetrahydrofuran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-1-(2-fluorophenyl)ethoxy)tetrahydrofuran involves its interaction with specific molecular targets. The bromine and fluorophenyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(2-fluorophenyl)ethanol: A precursor in the synthesis of 3-(2-Bromo-1-(2-fluorophenyl)ethoxy)tetrahydrofuran.
2-Bromo-1-(3-fluorophenyl)ethanol: Similar structure but with the fluorine atom in a different position.
3-(2-Bromo-1-(3-fluorophenyl)ethoxy)tetrahydrofuran: An isomer with the fluorine atom in a different position.
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of a bromine atom, fluorophenyl group, and tetrahydrofuran ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C12H14BrFO2 |
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Molecular Weight |
289.14 g/mol |
IUPAC Name |
3-[2-bromo-1-(2-fluorophenyl)ethoxy]oxolane |
InChI |
InChI=1S/C12H14BrFO2/c13-7-12(16-9-5-6-15-8-9)10-3-1-2-4-11(10)14/h1-4,9,12H,5-8H2 |
InChI Key |
QXXKNBDRVRGJSP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OC(CBr)C2=CC=CC=C2F |
Origin of Product |
United States |
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